molecular formula C16H13Br2N3O2 B11552942 2-Bromo-N-({N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

2-Bromo-N-({N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11552942
M. Wt: 439.10 g/mol
InChI Key: IZBMJMZNZYPTBK-AWQFTUOYSA-N
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Description

2-Bromo-N-({N’-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is an organic compound with a complex structure that includes bromine atoms, a benzamide group, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-({N’-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of benzamide derivatives, followed by the introduction of the hydrazinecarbonyl group through a condensation reaction with hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-({N’-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or other derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various halogenated or functionalized derivatives.

Scientific Research Applications

2-Bromo-N-({N’-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N-({N’-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzamide: A simpler compound with similar bromine and benzamide groups.

    3-Bromophenylhydrazine: Contains the bromophenyl and hydrazine groups but lacks the full structure of the target compound.

    N-[(3-Bromophenyl)methylidene]hydrazinecarboxamide: Shares the hydrazinecarbonyl and bromophenyl groups.

Uniqueness

2-Bromo-N-({N’-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H13Br2N3O2

Molecular Weight

439.10 g/mol

IUPAC Name

2-bromo-N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H13Br2N3O2/c17-12-5-3-4-11(8-12)9-20-21-15(22)10-19-16(23)13-6-1-2-7-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+

InChI Key

IZBMJMZNZYPTBK-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Br)Br

Origin of Product

United States

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